Cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
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Overview
Description
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate: is a complex organometallic compound. It is widely used as a catalyst in various chemical reactions due to its unique structural and electronic properties. The compound features a rhodium center coordinated with a bidentate phosphine ligand and a trifluoromethanesulfonate anion, making it highly effective in asymmetric synthesis and other catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium precursors with the corresponding phosphine ligands under controlled conditions. The process often requires inert atmosphere techniques to prevent oxidation and degradation of the sensitive intermediates. The reaction is usually carried out in anhydrous solvents such as dichloromethane or toluene, and the temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and high throughput. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can also participate in reduction reactions, typically involving reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The rhodium center allows for various substitution reactions, where ligands can be exchanged with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species with different ligands.
Scientific Research Applications
Chemistry: The compound is extensively used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity. It is also employed in various cross-coupling reactions, hydrogenation, and hydroformylation processes.
Biology: In biological research, the compound’s catalytic properties are utilized in the synthesis of complex biomolecules and pharmaceuticals. Its ability to facilitate stereoselective reactions makes it valuable in the development of drugs and other biologically active compounds.
Medicine: The compound’s role in the synthesis of pharmaceuticals extends to the production of active pharmaceutical ingredients (APIs) and intermediates. Its catalytic efficiency and selectivity contribute to the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility as a catalyst makes it an essential component in various manufacturing processes.
Mechanism of Action
The mechanism by which (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The phosphine ligands play a crucial role in stabilizing the rhodium center and enhancing its reactivity. The trifluoromethanesulfonate anion helps to balance the charge and maintain the overall stability of the complex.
Comparison with Similar Compounds
Rhodium(I) dicarbonyl chloride dimer: Another rhodium-based catalyst with different ligands and reactivity.
Rhodium(III) chloride: A common rhodium precursor used in various catalytic applications.
Rhodium(I) bis(1,5-cyclooctadiene): A rhodium complex with similar coordination but different ligands.
Uniqueness: The uniqueness of (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate lies in its ability to facilitate highly enantioselective reactions, making it a valuable tool in asymmetric synthesis. Its specific ligand environment and electronic properties contribute to its exceptional catalytic performance.
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSHTWLDKZMBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40F3O3P2RhS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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